Cas no 172483-72-6 ((4-iodophenyl)(phenyl)methanol)

(4-iodophenyl)(phenyl)methanol structure
172483-72-6 structure
商品名:(4-iodophenyl)(phenyl)methanol
CAS番号:172483-72-6
MF:C13H11IO
メガワット:310.130316019058
CID:5580965
PubChem ID:15525950

(4-iodophenyl)(phenyl)methanol 化学的及び物理的性質

名前と識別子

    • (4-iodophenyl)(phenyl)methanol
    • Benzenemethanol, 4-iodo-α-phenyl-
    • EN300-4196694
    • 172483-72-6
    • 4-Iodobenzhydryl alcohol
    • SCHEMBL24238297
    • CS-0248944
    • (4-iodophenyl)-phenylmethanol
    • インチ: 1S/C13H11IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
    • InChIKey: VSTOEUNOIPKREZ-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=CC=1)C(C1C=CC=CC=1)O

計算された属性

  • せいみつぶんしりょう: 309.98546g/mol
  • どういたいしつりょう: 309.98546g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.639±0.06 g/cm3(Predicted)
  • ふってん: 384.7±30.0 °C(Predicted)
  • 酸性度係数(pKa): 13.34±0.20(Predicted)

(4-iodophenyl)(phenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4196694-2.5g
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
2.5g
$1454.0 2023-05-26
1PlusChem
1P028DYC-5g
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
5g
$2722.00 2024-06-19
1PlusChem
1P028DYC-10g
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
10g
$4006.00 2024-06-19
Aaron
AR028E6O-500mg
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
500mg
$822.00 2025-02-16
Aaron
AR028E6O-1g
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
1g
$1047.00 2025-02-16
1PlusChem
1P028DYC-250mg
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
250mg
$516.00 2024-06-19
Aaron
AR028E6O-250mg
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
250mg
$530.00 2025-02-16
Enamine
EN300-4196694-5.0g
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
5g
$2152.0 2023-05-26
Enamine
EN300-4196694-0.5g
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
0.5g
$579.0 2023-05-26
1PlusChem
1P028DYC-100mg
(4-iodophenyl)(phenyl)methanol
172483-72-6 95%
100mg
$369.00 2024-06-19

(4-iodophenyl)(phenyl)methanolに関する追加情報

Introduction to (4-iodophenyl)(phenyl)methanol (CAS No. 172483-72-6)

(4-iodophenyl(phenyl)methanol) is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural and functional properties. With a CAS number of 172483-72-6, this molecule has garnered attention due to its potential applications in various chemical syntheses and biological studies.

The compound consists of a benzyl alcohol moiety attached to a biphenyl system, where one of the phenyl rings is substituted with an iodine atom. This structural configuration imparts distinct reactivity and electronic characteristics, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the iodine atom, in particular, enhances its utility as a coupling agent in cross-coupling reactions, which are fundamental to modern organic synthesis.

In recent years, the pharmaceutical industry has shown increasing interest in biphenyl derivatives due to their diverse biological activities. Studies have demonstrated that such compounds can exhibit properties ranging from anti-inflammatory to anticancer effects. The specific arrangement of substituents in (4-iodophenyl(phenyl)methanol) allows for fine-tuning of these activities, making it a promising candidate for further development.

One of the most compelling aspects of this compound is its role in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex molecular frameworks, which are often required in the design of novel drugs. The iodine atom serves as an excellent leaving group, facilitating efficient coupling with various organic substrates under mild conditions. This property has been exploited in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active agents.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated and iodinated aromatic compounds in drug discovery. The electron-withdrawing nature of the iodine atom and the conjugated system provided by the biphenyl core make (4-iodophenyl(phenyl)methanol) an ideal candidate for such applications. Researchers have leveraged these characteristics to develop new methodologies for constructing drug-like molecules with enhanced binding affinity and selectivity.

The synthesis of (4-iodophenyl(phenyl)methanol) typically involves the reaction of 4-iodobenzaldehyde with benzyl Grignard reagent or other suitable nucleophiles. This approach allows for the straightforward introduction of the desired functional groups while maintaining high yields and purity. The reaction conditions can be optimized to suit different scales, from laboratory-scale preparations to industrial production, ensuring versatility in its application.

In addition to its synthetic utility, (4-iodophenyl(phenyl)methanol) has been explored in various biological assays. Preliminary studies have indicated that it may exhibit inhibitory effects on certain enzymes and receptors, suggesting potential therapeutic applications. For instance, its structure resembles that of known bioactive molecules, which has prompted researchers to investigate its interactions with biological targets.

The compound's stability under different conditions is another critical factor contributing to its appeal. It remains stable under standard storage conditions, making it a reliable reagent for long-term projects. Furthermore, its solubility profile allows for easy handling and integration into diverse synthetic protocols.

The field of computational chemistry has also played a significant role in understanding the properties of (4-iodophenyl(phenyl)methanol). Molecular modeling studies have provided insights into its electronic structure and reactivity, aiding in the design of more efficient synthetic routes. These computational approaches complement experimental work by predicting outcomes before they are observed in the lab.

In conclusion, (4-iodophenyl(phenyl)methanol) (CAS No. 172483-72-6) is a versatile and valuable compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features make it an excellent intermediate for constructing complex molecules, while its biological potential suggests further therapeutic possibilities. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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